molecular formula C17H23N5O B7347245 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide

4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide

货号 B7347245
分子量: 313.4 g/mol
InChI 键: GYUYFJQZNFEMDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide, also known as PEPCK inhibitor, is a chemical compound that has been extensively studied for its potential as a therapeutic agent in the treatment of cancer and metabolic disorders.

作用机制

4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor works by inhibiting the activity of phosphoenolpyruvate carboxykinase (this compound), an enzyme that plays a key role in gluconeogenesis and glyceroneogenesis. By inhibiting this compound, this compound inhibitor disrupts the energy metabolism of cancer cells, leading to their death. In metabolic disorders, this compound inhibitor improves glucose tolerance and insulin sensitivity by reducing hepatic glucose production.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound inhibitor disrupts energy metabolism, leading to cell death. In metabolic disorders, this compound inhibitor improves glucose tolerance and insulin sensitivity by reducing hepatic glucose production. Additionally, this compound inhibitor has been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

实验室实验的优点和局限性

4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of this compound, making it an ideal tool for studying the role of this compound in metabolism and cancer. Additionally, this compound inhibitor is relatively stable and easy to synthesize. However, this compound inhibitor has some limitations. It is not highly soluble in water, which can make it difficult to administer in vivo. Additionally, this compound inhibitor has not been extensively studied in humans, so its safety and efficacy in humans are not yet fully understood.

未来方向

There are several future directions for research on 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor. One area of interest is the development of more potent and selective inhibitors of this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound inhibitor in humans. Finally, this compound inhibitor may have potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and insulin resistance.
In conclusion, this compound inhibitor is a promising compound that has potential therapeutic applications in the treatment of cancer and metabolic disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound inhibitor as a therapeutic agent.

合成方法

The synthesis of 4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor involves the reaction of 2-(1H-pyrrol-2-yl)ethanamine and 4-aminopyrazine with cyclohexanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.

科学研究应用

4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide inhibitor has been shown to have potential therapeutic applications in the treatment of cancer and metabolic disorders. Studies have demonstrated that this compound inhibitor can inhibit the growth of cancer cells by disrupting their energy metabolism. Additionally, this compound inhibitor has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

属性

IUPAC Name

4-(pyrazin-2-ylamino)-N-[2-(1H-pyrrol-2-yl)ethyl]cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c23-17(21-9-7-14-2-1-8-19-14)13-3-5-15(6-4-13)22-16-12-18-10-11-20-16/h1-2,8,10-13,15,19H,3-7,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUYFJQZNFEMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)NCCC2=CC=CN2)NC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。